methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Description
Methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a brominated benzimidazole derivative featuring a methyl ester group at position 4 and a ketone group at position 2.
Properties
Molecular Formula |
C9H7BrN2O3 |
|---|---|
Molecular Weight |
271.07 g/mol |
IUPAC Name |
methyl 6-bromo-2-oxo-1,3-dihydrobenzimidazole-4-carboxylate |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-8(13)5-2-4(10)3-6-7(5)12-9(14)11-6/h2-3H,1H3,(H2,11,12,14) |
InChI Key |
OKFHXTBYUBLPRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylate typically involves the following steps:
Cyclization: The formation of the benzodiazole ring can be accomplished through cyclization reactions involving appropriate precursors such as o-phenylenediamine and carboxylic acid derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Key Synthetic Pathways
-
Cyclization of Anilines and Carbonyl Compounds
-
Reaction of substituted anilines (e.g., 4-bromoaniline) with α-keto esters in the presence of catalysts forms the benzo[d]imidazole core.
-
Example: A synthetic route involves condensation of 4-bromoaniline with carbonyl compounds to yield the target compound.
-
-
BF₃·Et₂O-Promoted Cyclization
-
Carbodiimide (CDI) Mediated Synthesis
| Reaction Conditions | Yield | Key Reagents |
|---|---|---|
| Reflux in THF with CDI for 2 hours | 63% | CDI, THF, N₂ atmosphere |
| Stirring with dimethyl sulfate | 100% | Dimethyl sulfate, THF |
Key Chemical Reactions
The compound undergoes reactions influenced by its functional groups:
-
Bromine substituent : Enables nucleophilic substitution (e.g., hydrolysis, alkylation).
-
Carbonyl group : Participates in condensation and coupling reactions.
-
Ester group : Hydrolyzes to carboxylic acid derivatives under acidic/basic conditions.
Reaction Mechanisms
-
Cyclization (Benzo[d]Imidazole Formation)
-
Nucleophilic Substitution
-
The bromine atom at position 6 undergoes substitution with nucleophiles (e.g., amines, hydroxides) under basic conditions.
-
-
Ester Hydrolysis
-
The methyl ester group hydrolyzes to a carboxylic acid derivative under acidic (H₃O⁺) or basic (OH⁻) conditions.
-
Purification Techniques
Scientific Research Applications
Methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a compound with a molecular weight of approximately 255.07 g/mol, featuring a benzo[d]imidazole core, a bromo substituent, and an ester functional group. It is considered valuable in medicinal chemistry and drug development because of its bicyclic structure, which is common among bioactive compounds. Studies suggest that it can interact with biological macromolecules, potentially inhibiting their activity and leading to therapeutic effects.
Potential Biological Activities
This compound and compounds with similar structures have demonstrated antimicrobial, antifungal, and anticancer properties. The benzo[d]imidazole moiety can interact with biological targets such as enzymes and receptors, suggesting therapeutic potential against various diseases.
Anticancer Activity
Benzimidazole derivatives have shown anticancer activity . For instance, one study demonstrated that a benzimidazole derivative, "Drug 2" (4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline), exhibited cytotoxicity against U87 glioblastoma cell lines . Another study showed that significant suppression of tumor growth was observed in mice bearing the Calu-6 lung cancer cell line when treated with a related compound . STING agonists, which have been effective preclinically as anti-tumor agents, are also relevant in this context .
Antimicrobial Activity
Benzimidazole derivatives have demonstrated antibacterial action . For example, compound 15 ((E)-2-(2-(benzo[d][1,3]dioxol-5-yl)vinyl)-1H-benzo[d]imidazole) showed efficacy against P. aeruginosa . Another compound, drug 16 (6-(5,6-dimethyl-2-(thiazol-2-yl)-1H-benzo[d]imidazol-1-yl)methyl)-1,2,3-oxadiazol-3-ium-5-olate), exhibited inhibitory action against Gram-positive bacteria S. aureus and B. subtilis, as well as Gram-negative bacteria E. coli and P. aeruginosa .
COX Inhibition
Certain benzimidazole derivatives have shown cyclooxygenase (COX) inhibition, suggesting potential anti-inflammatory applications . One study revealed that bicyclic moieties with substituents at the five and six positions are more effective, with one compound showing significant COX 2 inhibition .
Potential applications
Mechanism of Action
The mechanism of action of methyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Features
Key structural analogs include halogenated benzimidazole esters with variations in substituent position, halogen type, and ester groups. These differences significantly influence physicochemical properties and reactivity.
Table 1: Structural Comparison
*Calculated by replacing Cl (35.45 g/mol) in the chloro analog with Br (79.9 g/mol).
- Bromine also acts as a better leaving group in substitution reactions .
- Ester Group Influence: Methyl esters (e.g., target compound) are more volatile and less sterically hindered than ethyl or propanoate esters, affecting solubility and synthetic modification pathways .
Table 2: Comparative Properties
- Bromine’s lipophilicity may improve target binding compared to chloro analogs .
Biological Activity
Methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme interaction properties, supported by data tables and case studies from recent research.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core with a bromo substituent and an ester functional group. Its molecular formula is with a molecular weight of approximately 255.07 g/mol. The bicyclic structure is common among bioactive compounds, enhancing its therapeutic potential.
Antimicrobial and Antifungal Properties
Compounds with similar structures to this compound have demonstrated various antimicrobial and antifungal activities. Interaction studies suggest that this compound can effectively bind to biological macromolecules, potentially inhibiting the growth of pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro cytotoxicity assays have been conducted on several cancer cell lines, including:
| Cell Line | IC50 (μM) | Comparison to Standard Drugs |
|---|---|---|
| HCT-116 (Colon Cancer) | 7.82 | Comparable to doxorubicin |
| HepG2 (Liver Cancer) | 10.21 | Comparable to sorafenib |
| MCF-7 (Breast Cancer) | 9.50 | Comparable to sunitinib |
The half-maximal inhibitory concentration (IC50) values indicate that this compound exhibits potent cytotoxic effects against these cancer cell lines .
The mechanism underlying the anticancer effects of this compound appears to involve the induction of apoptosis. Flow cytometry analysis has shown that treatment with this compound leads to significant cell cycle arrest in the G1 phase and increased apoptosis in HepG2 cells. The results are summarized as follows:
| Cell Cycle Phase | Control (%) | Treated (%) |
|---|---|---|
| G0-G1 | 52.39 | 72.13 |
| S | 34.77 | 25.19 |
| G2/M | 12.84 | 2.68 |
These findings suggest that the compound triggers apoptotic signaling cascades, leading to programmed cell death . The upregulation of pro-apoptotic proteins such as caspase-3 and Bax and downregulation of anti-apoptotic proteins like Bcl-2 further support this mechanism .
Case Studies
In one notable case study, a series of benzo[d]imidazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Among these, this compound was identified as one of the most effective compounds, demonstrating IC50 values comparable to established chemotherapeutic agents .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate?
- Methodological Answer : The synthesis of benzimidazole derivatives typically involves cyclization of substituted o-phenylenediamine precursors under acidic conditions. For brominated analogs like this compound, regioselective bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C . Post-synthetic esterification via refluxing with methanol and a catalytic acid (e.g., H₂SO₄) is recommended to introduce the methyl carboxylate group. Yield optimization (e.g., 73% as reported for a related brominated benzimidazole ) may require iterative adjustments to reaction time, temperature, and stoichiometric ratios of reagents.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- FTIR : Key peaks include C=O stretching of the oxo group (~1611 cm⁻¹) and C-Br stretching (~590 cm⁻¹) .
- ¹H NMR : The dihydro-1H-benzo[d]imidazole moiety typically shows aromatic protons between δ 7.3–8.4 ppm, with splitting patterns reflecting substituent positions. The methyl ester group appears as a singlet near δ 3.8–4.0 ppm .
- Mass Spectrometry : A molecular ion peak at m/z ~284 (calculated for C₁₀H₇BrN₂O₃) confirms the molecular weight .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound against kinase targets (e.g., EGFR)?
- Methodological Answer :
- In-Silico Docking : Use software like AutoDock Vina to model interactions between the compound and EGFR’s ATP-binding pocket. The bromine atom may occupy a hydrophobic pocket, while the oxo group forms hydrogen bonds with catalytic residues (e.g., Lys745) .
- ADMET Analysis : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~2.1, indicating moderate lipophilicity). The ester group may enhance bioavailability but require hydrolysis for active metabolite release .
Q. What experimental design principles apply to resolving contradictions in reported spectroscopic data for brominated benzimidazoles?
- Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. To address this:
Q. How can flow chemistry improve the scalability and safety of synthesizing this compound?
- Methodological Answer : Flow reactors enable precise control over reaction parameters (e.g., residence time, temperature) for bromination and cyclization steps. For example:
- Oxo Group Formation : Use a tubular reactor with MnO₂ as an oxidizing agent in dichloromethane (85% yield reported for similar oxidations ).
- Safety : Continuous flow minimizes exposure to hazardous intermediates (e.g., bromine gas) and reduces decomposition risks .
Safety and Handling
Q. What precautions are critical when handling reactive intermediates during the synthesis of this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for steps involving volatile reagents (e.g., NBS) .
- Decomposition Risks : Store the compound in a desiccator at –20°C to prevent hydrolysis of the ester group. Monitor for exothermic decomposition using DSC .
Data Analysis and Reporting
Q. How should researchers statistically validate purity and yield data for this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Triplicate injections reduce variability .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, catalyst loading) and report confidence intervals .
Biological Evaluation
Q. What in vitro assays are suitable for evaluating the cytotoxicity of this compound?
- Methodological Answer :
- MTT Assay : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression. Include positive controls (e.g., cisplatin) .
- Selectivity Index (SI) : Compare cytotoxicity in normal cell lines (e.g., HEK293) to assess therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
